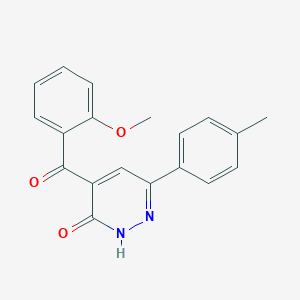
4-(2-Methoxypyrimidin-5-yl)but-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Methoxypyrimidin-5-yl)but-3-en-2-one is a chemical compound with the molecular formula C9H10N2O2 and a molecular weight of 178.188 g/mol It is characterized by a pyrimidine ring substituted with a methoxy group and a butenone side chain
Métodos De Preparación
The synthesis of 4-(2-Methoxypyrimidin-5-yl)but-3-en-2-one typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the condensation of 2-methoxypyrimidine-5-carbaldehyde with an appropriate enone precursor. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Análisis De Reacciones Químicas
4-(2-Methoxypyrimidin-5-yl)but-3-en-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The methoxy group on the pyrimidine ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
4-(2-Methoxypyrimidin-5-yl)but-3-en-2-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 4-(2-Methoxypyrimidin-5-yl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparación Con Compuestos Similares
4-(2-Methoxypyrimidin-5-yl)but-3-en-2-one can be compared with other similar compounds, such as:
4-(2-Hydroxypyrimidin-5-yl)but-3-en-2-one: This compound has a hydroxyl group instead of a methoxy group, which can lead to different chemical reactivity and biological activity.
4-(2-Chloropyrimidin-5-yl)but-3-en-2-one:
4-(2-Methylpyrimidin-5-yl)but-3-en-2-one: The methyl group can affect the compound’s stability and reactivity compared to the methoxy group.
Propiedades
Fórmula molecular |
C9H10N2O2 |
|---|---|
Peso molecular |
178.19 g/mol |
Nombre IUPAC |
(E)-4-(2-methoxypyrimidin-5-yl)but-3-en-2-one |
InChI |
InChI=1S/C9H10N2O2/c1-7(12)3-4-8-5-10-9(13-2)11-6-8/h3-6H,1-2H3/b4-3+ |
Clave InChI |
UQZBDNNJNLDMKO-ONEGZZNKSA-N |
SMILES isomérico |
CC(=O)/C=C/C1=CN=C(N=C1)OC |
SMILES canónico |
CC(=O)C=CC1=CN=C(N=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



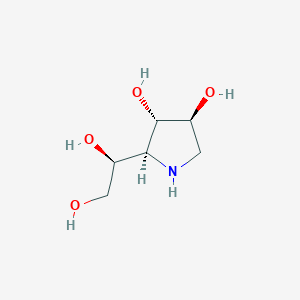
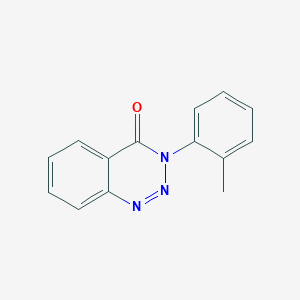

![1'-(4-(Phenylthio)phenyl)-[1,3'-bipyrrolidine]-2',5'-dione](/img/structure/B12922197.png)
![1-Methyl-5-phenyl-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B12922200.png)
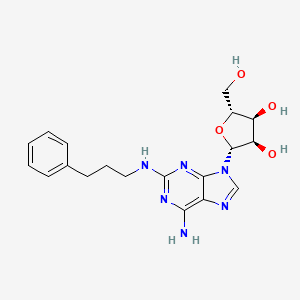



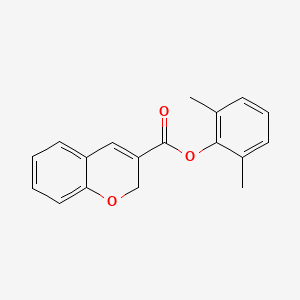
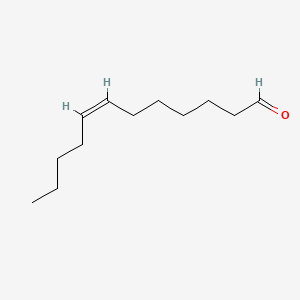
![2-Chloro-3-methyl-4-((1R,3S,5R)-1,2,3-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12922256.png)
